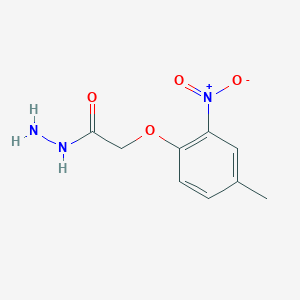

2-(4-Methyl-2-nitrophenoxy)acetohydrazide

説明

Context within Acetohydrazide and Phenoxyacetohydrazide Chemistry

Acetohydrazides are a class of organic compounds characterized by the functional group R-CO-NHNH2. nih.gov This moiety is a derivative of hydrazine (B178648) and is recognized for its utility as a versatile synthon, or building block, in organic synthesis. nih.gov The reactivity of the hydrazide group allows it to be readily converted into a wide array of other functional groups and heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.govmdpi.com The most common method for preparing hydrazides is through the hydrazinolysis of corresponding esters using hydrazine hydrate (B1144303). nih.govnih.gov

Phenoxyacetohydrazides are a specific subset of acetohydrazides where the 'R' group consists of a phenoxy moiety (-O-Ar). The core structure, therefore, is Ar-O-CH2-CO-NHNH2. The properties of these molecules can be finely tuned by altering the substituents on the aromatic (phenoxy) ring. Structural studies, such as X-ray crystallography, have been performed on various phenoxyacetohydrazide derivatives to understand their three-dimensional conformations and intermolecular interactions, which are crucial for designing new materials and therapeutic agents. nih.govresearchgate.net For instance, the acetohydrazide group in compounds like 2-(4-Methylphenoxy)acetohydrazide is observed to be nearly planar. nih.gov

Table 1: Examples of Studied Phenoxyacetohydrazide Derivatives

| Compound Name | Molecular Formula | Key Research Finding |

|---|---|---|

| 2-(4-Methylphenoxy)acetohydrazide | C9H12N2O2 | The acetohydrazide group is approximately planar. Molecules are linked in the crystal by various hydrogen bonds to form two-dimensional networks. nih.gov |

| 2-Phenoxyacetohydrazide | C8H10N2O2 | Molecules are linked by intermolecular hydrogen bonds into infinite sheets. researchgate.net |

| 2-(4-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | The N-N bond in the acetohydrazide group is relatively short, suggesting some electronic delocalization. nih.govresearchgate.net |

Significance of Nitro-Substituted Acetohydrazides in Current Chemical Biology Investigations

The presence of a nitro (NO2) group on an aromatic ring significantly influences a molecule's electronic properties and biological activity. Nitro-containing compounds are a cornerstone of medicinal chemistry, with representatives found among a wide spectrum of therapeutic agents, including antineoplastic, antibiotic, and antiparasitic drugs. nih.gov The biological effects of many nitroaromatic compounds are often dependent on the metabolic reduction of the nitro group within cells. nih.gov This reduction can generate reactive nitroso and hydroxylamino intermediates, which can interact with biological macromolecules. nih.gov The enzymatic systems responsible for this bioactivation are a key area of study. nih.gov

In the context of acetohydrazides, the incorporation of a nitro group has been a strategy in the development of novel bioactive compounds. Research on various nitro-substituted hydrazide and hydrazone derivatives has revealed promising activities. For example, certain nitro-substituted hydrazones have demonstrated significant antibacterial activity, while others have been investigated for their anticancer potential. nih.govnih.gov Studies on N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, a related hydrazide-hydrazone, found that it strongly inhibited the proliferation of specific human cancer cell lines. nih.gov This highlights the potential of combining the hydrazide moiety with a nitro-substituted aromatic ring to create potent biologically active molecules.

Table 2: Research Highlights of Nitro-Substituted Hydrazide Derivatives

| Compound Name/Class | Investigated Activity | Research Finding |

|---|---|---|

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferative (Anticancer) | Showed potent inhibition of the LN-229 human cancer cell line with a very low IC50 value of 0.77 µM. nih.gov |

| 4-hydroxybenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide (Nifuroxazide) | Antibacterial (Intestinal Antiseptic) | A known intestinal antiseptic, demonstrating the antimicrobial potential of nitro-containing hydrazones. nih.gov |

| Nitro-substituted Benzothiazole Derivatives | Antibacterial | New derivatives containing a nitro group were synthesized and showed activity against Pseudomonas aeruginosa. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-2-3-8(7(4-6)12(14)15)16-5-9(13)11-10/h2-4H,5,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBQVXBOOOHKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350090 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329222-71-1 | |

| Record name | 2-(4-Methyl-2-nitrophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methyl-2-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methyl 2 Nitrophenoxy Acetohydrazide and Its Analogues

Strategic Utilization of Precursors and Starting Materials

The efficient synthesis of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide relies heavily on the strategic selection and use of appropriate starting materials. The core structure is assembled from distinct phenolic and hydrazide moieties, each requiring specific precursors for its introduction.

Role of Hydrazine (B178648) and its Derivatives in Hydrazide Formation

Hydrazides are a class of organic compounds typically derived from carboxylic acids. wikipedia.org The most common and direct method for preparing acylhydrazides, such as this compound, is through the hydrazinolysis of a corresponding ester. wikipedia.orgrsc.org In this reaction, hydrazine or its hydrate (B1144303) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in the substitution of the alkoxy group (-OR) with the hydrazinyl group (-NHNH2). rsc.org

The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). rsc.orgnih.gov The use of hydrazine hydrate is prevalent in laboratory and industrial synthesis due to its stability and ease of handling. mdpi.com The general transformation involves the conversion of an ester to a hydrazide, a key step in the synthesis of numerous biologically active molecules. nih.govnih.gov This method is widely applicable for producing a variety of hydrazide derivatives from their respective esters. nih.govmdpi.com

Phenolic and Haloacetate Derivatives as Key Intermediates

The synthesis of the target compound, this compound, typically begins with the preparation of a key intermediate, an ethyl or methyl ester of 2-(4-methyl-2-nitrophenoxy)acetic acid. This intermediate is commonly synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-methyl-2-nitrophenol (B89549) using a suitable base, followed by nucleophilic substitution with an ethyl or methyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

Catalytic Systems and Reaction Condition Optimization

Application of Coupling Reagents and Catalysts (e.g., HATU, Amberlyst-15)

Modern organic synthesis often employs advanced coupling reagents to facilitate the formation of amide bonds, including the hydrazide linkage.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent widely used in peptide synthesis to form amide bonds with high efficiency and reduced racemization. chemicalbook.comenamine.net Its mechanism involves the activation of a carboxylic acid to form a highly reactive OAt-active ester. wikipedia.orgapexbt.com This activated intermediate then readily reacts with an amine nucleophile, such as hydrazine, to form the desired amide or hydrazide bond. chemicalbook.comapexbt.com HATU is particularly effective for coupling hindered substrates where other reagents may fail and typically works well in polar aprotic solvents like DMF. enamine.net

Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based cation exchange resin that serves as a heterogeneous Brønsted acid catalyst. cu.edu.egsigmaaldrich.com Its advantages include being inexpensive, non-toxic, easily separable from the reaction mixture, and recyclable, making it a green catalyst. cu.edu.egresearchgate.net Amberlyst-15 is effective in catalyzing a variety of organic reactions, including esterification, transesterification, and condensation reactions. researchgate.netresearchgate.netdupont.com In the context of hydrazide synthesis, it can be used to catalyze the initial esterification of a phenoxyacetic acid or in subsequent condensation reactions to derivatize the final hydrazide product. researchgate.net

Table 1: Comparison of Catalytic Systems in Amide/Hydrazide Synthesis

| Catalyst / Reagent | Type | Primary Application | Mechanism | Advantages |

|---|---|---|---|---|

| HATU | Homogeneous Coupling Reagent | Amide/Peptide Bond Formation | Carboxylic acid activation to OAt-active ester. chemicalbook.comwikipedia.org | High efficiency, low racemization, effective for hindered substrates. chemicalbook.comenamine.net |

| Amberlyst-15 | Heterogeneous Acid Catalyst | Esterification, Condensation, etc. | Provides H+ for acid catalysis. cu.edu.eg | Reusable, easily separable, environmentally friendly. cu.edu.egresearchgate.net |

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency of hydrazide synthesis.

Solvent Systems: Polar solvents are generally preferred for hydrazide synthesis. Ethanol is a commonly used solvent that is often sufficient for achieving high yields in the hydrazinolysis of esters. rsc.orgnih.gov Other solvents such as methanol, DMF, and acetonitrile (B52724) are also employed depending on the specific substrates and reaction conditions. rsc.org The solubility of the starting materials and the stability of the intermediates and products guide the selection of an appropriate solvent system.

Temperature Profiles: Reaction temperature directly influences the rate of reaction and product yield. For the formation of hydrazides from esters, reactions are frequently conducted at elevated temperatures, often under reflux, to ensure completion in a reasonable timeframe. rsc.orgnih.gov For instance, refluxing in ethanol at 75–80 °C is a common condition. nih.gov Studies have shown that increasing the temperature can enhance the reaction yield and shorten the reaction time. researchgate.net In one study on hydrazone formation, raising the temperature from ambient to 80°C significantly increased the product yield. researchgate.net However, some syntheses can also proceed effectively at room temperature, albeit over a longer duration. nih.gov

Table 2: Effect of Temperature on Hydrazone Formation Yield

| Entry | Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|---|

| 1 | Ambient | 120 | 23 researchgate.net |

| 2 | 40 | 90 | 54 researchgate.net |

| 3 | 60 | 60 | 76 researchgate.net |

| 4 | 70 | 45 | 85 researchgate.net |

| 5 | 80 | 30 | 96 researchgate.net |

| 6 | 90 | 30 | 96 researchgate.net |

Data adapted from a study on MgO nanoparticle-catalyzed hydrazone synthesis, illustrating the general principle of temperature's effect on reaction efficiency. researchgate.net

Multi-Step Synthesis Approaches and Intermediate Derivatization Pathways

The compound this compound is not only a synthetic target but also a versatile intermediate for constructing a wide array of more complex molecules, particularly various heterocyclic systems. researchgate.net The hydrazide functional group is a key synthon that enables numerous derivatization pathways. nih.gov

A primary derivatization route is the condensation of the acetohydrazide with various aldehydes and ketones. nih.govresearchgate.net This reaction, typically catalyzed by a few drops of acid (e.g., acetic acid) in a solvent like ethanol, yields the corresponding N-acylhydrazones (Schiff bases). nih.gov These hydrazones are stable compounds and important precursors for further transformations. rsc.org

The resulting N-acylhydrazones can undergo subsequent intramolecular cyclization or react with other reagents to form a variety of heterocyclic rings. These heterocycles are often associated with significant biological activity. nih.govresearchgate.net For example, acetohydrazide intermediates can be used to synthesize:

Pyrazoles: By reacting the hydrazide with dicarbonyl compounds like acetylacetone. nih.gov

Oxadiazoles: Through cyclization with reagents such as carbon disulfide in the presence of a base. nih.gov

Triazoles: By reacting the hydrazide with potassium thiocyanate (B1210189) followed by cyclization. nih.gov

Thiadiazines: Through multi-step sequences involving alkylation and ring-expansion reactions. google.com

These multi-step synthetic approaches highlight the utility of this compound and its analogues as foundational building blocks in the divergent synthesis of complex chemical libraries. mdpi.com

Table 3: Examples of Derivatization Pathways for Acetohydrazide Intermediates

| Intermediate | Reagent(s) | Resulting Product Class | Reference |

|---|---|---|---|

| Acetohydrazide | Aromatic Aldehydes | N-Acylhydrazones (Schiff Bases) | nih.gov |

| Acetohydrazide | Acetylacetone | Pyrazoles | nih.gov |

| Acetohydrazide | Carbon Disulfide, KOH | 1,3,4-Oxadiazoles | nih.gov |

| Acetohydrazide | KSCN, HCl | 1,2,4-Triazoles | nih.gov |

Esterification and Subsequent Hydrazinolysis Routes

The most common and direct pathway to synthesize this compound involves a two-step sequence: the O-alkylation of a substituted phenol (B47542) to form an ester, followed by the conversion of the ester into the desired acetohydrazide through hydrazinolysis.

The initial step is the esterification of 4-methyl-2-nitrophenol. This is typically achieved through a Williamson ether synthesis-like reaction, where the phenolic hydroxyl group acts as a nucleophile. The phenol is treated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a mild base like anhydrous potassium carbonate and a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). mdpi.comwalisongo.ac.id The base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then displaces the halide from the ethyl haloacetate to yield the intermediate, ethyl 2-(4-methyl-2-nitrophenoxy)acetate. mdpi.com The reaction mixture is often heated under reflux to ensure completion. mdpi.com

The second step is the hydrazinolysis of the resulting ester. The purified ethyl 2-(4-methyl-2-nitrophenoxy)acetate is reacted with hydrazine hydrate, typically in an alcoholic solvent such as ethanol. researchgate.netnih.gov The mixture is refluxed for several hours, during which the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the stable this compound product. nih.govnih.gov The final product can then be isolated and purified by recrystallization. nih.gov

Table 1: Synthetic Route for this compound

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Esterification | 4-Methyl-2-nitrophenol + Ethyl bromoacetate | K₂CO₃, Acetone, Reflux | Ethyl 2-(4-methyl-2-nitrophenoxy)acetate |

| 2. Hydrazinolysis | Ethyl 2-(4-methyl-2-nitrophenoxy)acetate | Hydrazine hydrate, Ethanol, Reflux | This compound |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The acetohydrazide moiety of this compound is a valuable synthon for the construction of various fused heterocyclic systems, particularly five-membered rings like 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions leverage the nucleophilicity of the nitrogen atoms and the ability of the hydrazide to undergo cyclocondensation with suitable one-carbon electrophiles.

One prominent cyclization pathway involves the reaction of the acetohydrazide with carbon disulfide in a basic medium, such as an alcoholic solution of potassium hydroxide. This reaction initially forms a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com

Another significant synthetic application is the formation of 1,2,4-triazole (B32235) rings. This is typically achieved by reacting the acetohydrazide with an isothiocyanate, such as phenyl isothiocyanate. uobaghdad.edu.iqresearchgate.net This initial reaction forms a thiosemicarbazide (B42300) intermediate. researchgate.net Subsequent intramolecular cyclization of the thiosemicarbazide, usually promoted by heating in an aqueous basic solution like sodium hydroxide, results in the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.net The choice of isothiocyanate allows for the introduction of various substituents at the N-4 position of the resulting triazole ring.

Table 2: Examples of Cyclization Reactions

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

|---|

Comprehensive Spectroscopic and Spectrometric Characterization Methodologies for 2 4 Methyl 2 Nitrophenoxy Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(4-Methyl-2-nitrophenoxy)acetohydrazide, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for mapping the complete atomic framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment surrounding the proton.

The aromatic region of the spectrum would feature signals for the three protons on the substituted benzene ring. The proton at the C3 position is anticipated to appear as a singlet or a doublet with a small coupling constant. The protons at the C5 and C6 positions would likely present as doublets, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl and ether groups.

A distinct singlet would correspond to the three protons of the methyl group (-CH₃) attached to the aromatic ring. Another characteristic singlet would arise from the methylene protons (-O-CH₂-) of the acetohydrazide moiety. The protons of the hydrazide group (-CONHNH₂) are also expected to produce signals, which can sometimes be broad and their chemical shift may vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet | 3H | Ar-CH₃ |

| Value | Singlet | 2H | O-CH₂-C=O |

| Value | Singlet/Broad | 2H | -NH₂ |

| Value | Doublet | 1H | Ar-H (C6) |

| Value | Doublet | 1H | Ar-H (C5) |

| Value | Singlet | 1H | Ar-H (C3) |

| Value | Singlet/Broad | 1H | -CO-NH- |

Note: Actual chemical shift values require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Complementing the ¹H-NMR data, Carbon-13 NMR (¹³C-NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.

The spectrum would show a signal for the carbonyl carbon (-C=O) of the hydrazide group at the downfield end of the spectrum, typically in the range of 160-180 ppm. The six aromatic carbons will produce signals in the aromatic region (approx. 110-160 ppm). The carbon atom bearing the nitro group (C2) and the one bearing the ether linkage (C1) would be shifted significantly. The carbons attached to the methyl group (C4) and the remaining aromatic carbons (C3, C5, C6) will also have characteristic chemical shifts.

Furthermore, a signal corresponding to the methylene carbon (-O-CH₂-) would be observed, and a signal for the methyl carbon (-CH₃) will appear at the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | -CH₃ |

| Value | -O-CH₂- |

| Value | Ar-C (C3) |

| Value | Ar-C (C5) |

| Value | Ar-C (C6) |

| Value | Ar-C (C4) |

| Value | Ar-C (C2-NO₂) |

| Value | Ar-C (C1-O) |

| Value | -C=O |

Note: Actual chemical shift values require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include the N-H stretching vibrations of the hydrazide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (amide I band) is expected to be a strong, sharp peak around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are also prominent and would appear as two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would be visible in the fingerprint region, typically around 1200-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Hydrazide (-NHNH₂) |

| >3000 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methyl/Methylene |

| 1650-1680 | C=O Stretch | Amide I |

| 1500-1550 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| 1450-1600 | C=C Stretch | Aromatic |

| 1300-1350 | N=O Symmetric Stretch | Nitro (-NO₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₁N₃O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (225.21 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers corroborative structural evidence. Key fragmentation pathways could include the cleavage of the C-C bond between the carbonyl group and the methylene group, loss of the hydrazide moiety, and fragmentation of the phenoxy ring, including the loss of the nitro group. The identification of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the different components of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion |

|---|---|

| 225 | [M]⁺ (Molecular Ion) |

| Fragment m/z | [M - NHNH₂]⁺ |

| Fragment m/z | [M - CONHNH₂]⁺ |

| Fragment m/z | [C₇H₇NO₃]⁺ (4-methyl-2-nitrophenoxy ion) |

| Fragment m/z | [C₇H₇O]⁺ (cresoxy ion) |

Note: Fragmentation patterns are predictive and require experimental verification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides an empirical formula, which can be compared with the molecular formula derived from mass spectrometry to verify the compound's purity and composition. For this compound, with the molecular formula C₉H₁₁N₃O₄, the theoretical elemental composition can be calculated.

The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should align closely with the calculated values, typically within a ±0.4% margin, to confirm the elemental integrity of the synthesized compound.

Table 5: Elemental Analysis Data for C₉H₁₁N₃O₄

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 48.00 | Value |

| Hydrogen (H) | 4.92 | Value |

| Nitrogen (N) | 18.66 | Value |

Note: Experimental values are obtained from combustion analysis.

Theoretical and Computational Chemistry Investigations of 2 4 Methyl 2 Nitrophenoxy Acetohydrazide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 2-(4-Methyl-2-nitrophenoxy)acetohydrazide, might interact with a biological target, typically a protein or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Field Analyses (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule influence its activity.

Alignment: Superimposing the set of molecules based on a common scaffold.

Field Calculation: Calculating the steric and electrostatic (in CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around each molecule.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to build a correlation between the calculated fields and the observed biological activities.

The resulting contour maps from CoMFA and CoMSIA would highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in biological activity. For example, a contour map might suggest that a bulkier substituent at a particular position on the phenyl ring could enhance activity, or that a more electropositive group is favored near the nitro group.

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

For this compound, DFT calculations can provide valuable information about its chemical reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its role in chemical reactions and biological interactions.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Indicates regions of the molecule susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Indicates regions of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing regions of positive and negative charge. | Identifies sites for hydrogen bonding and other electrostatic interactions. |

In Silico Assessment of Molecular Properties Influencing Biological Distribution

The in silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, helping to predict the pharmacokinetic profile of a compound. Various computational models are used to estimate properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and blood-brain barrier penetration.

For this compound, these in silico tools can predict its drug-likeness based on established rules such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound.

| Property | Lipinski's Rule | Predicted Status for this compound |

|---|---|---|

| Molecular Weight | ≤ 500 Da | Likely to comply |

| LogP (Lipophilicity) | ≤ 5 | Likely to comply |

| Hydrogen Bond Donors | ≤ 5 | Likely to comply |

| Hydrogen Bond Acceptors | ≤ 10 | Likely to comply |

By leveraging these computational tools, researchers can gain a comprehensive understanding of the chemical and biological characteristics of this compound, guiding further experimental studies and the rational design of new and improved derivatives.

Mechanistic Investigations and Research Applications of Biological Activities Associated with 2 4 Methyl 2 Nitrophenoxy Acetohydrazide Derivatives

Antimicrobial Activity Research Paradigms

Derivatives of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide have been a subject of interest in the quest for new antimicrobial agents. Research has explored their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Action and Inhibition Mechanisms

Hydrazone derivatives, a class to which derivatives of this compound belong, have demonstrated notable antibacterial properties. Studies on related compounds have shown a broad spectrum of activity. For instance, certain pyrazoline and hydrazone derivatives have been evaluated for their in vitro antibacterial activities, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL turkjps.org. The antimicrobial efficacy of such compounds is often influenced by the nature and position of substituents on the aromatic rings. For example, the presence of electron-withdrawing groups can enhance antibacterial activity.

Metal complexes of acetohydrazide derivatives have also been investigated, revealing that complexation with metal ions can augment their antibacterial effects against bacteria such as E. coli and Bacillus subtilis ekb.eg. The mechanism of action for hydrazone derivatives is thought to involve the inhibition of essential microbial enzymes or disruption of the bacterial cell wall.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound Type | Test Organism | MIC (μg/mL) | Reference |

| Pyrazoline/Hydrazone Derivatives | Various Bacteria | 32-512 | turkjps.org |

| Metal Complexes of Acetohydrazide | E. coli, B. subtilis | - | ekb.eg |

Antifungal Efficacy Studies

The antifungal potential of this compound derivatives has also been a focus of research. Studies on similar hydrazone compounds have revealed significant activity against various fungal strains. For example, certain nitrofuran derivatives have shown potent inhibitory activity against species like Candida and Cryptococcus neoformans, with MIC90 values as low as 3.9 µg/mL mdpi.com.

The introduction of a nitro group, as is present in the core structure of this compound, is often associated with enhanced antifungal properties. Research on 2-methyl-4-nitroimidazole derivatives, for instance, has demonstrated significant antifungal activity researchgate.net. The mechanism of antifungal action is believed to involve the inhibition of fungal growth and proliferation, potentially through the disruption of cell membrane integrity or key metabolic pathways.

Table 2: Antifungal Activity of Related Nitro-Containing Heterocyclic Derivatives

| Compound Class | Fungal Species | Activity Metric (µg/mL) | Reference |

| Nitrofuran Derivatives | Candida, C. neoformans | MIC90: 3.9 | mdpi.com |

| 1,2,4-Oxadiazole Derivatives | R. solani, C. capsica | EC50: 8.81 - 41.67 | nih.govnih.gov |

Antitubercular Research with Enoyl-ACP Reductase (InhA) Antagonism

A significant area of investigation for hydrazide derivatives is their potential as antitubercular agents, particularly as inhibitors of the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for new tuberculosis therapies nih.govmdpi.com.

The hydrazide moiety is a key structural feature of isoniazid (INH), a frontline antituberculosis drug that targets InhA mdpi.com. Research on various hydrazone derivatives has shown promising antitubercular activity. For example, certain 4-fluorobenzoic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity against M. tuberculosis H37Rv researchgate.net. The mechanism of action is believed to involve the inhibition of InhA, thereby disrupting the synthesis of the mycobacterial cell wall nih.govnih.gov. While direct studies on this compound are limited, the presence of the hydrazide functional group suggests potential for similar activity.

Anti-inflammatory Activity and Related Biological Pathways

Derivatives of acetohydrazide have been explored for their anti-inflammatory properties. The presence of a nitro group in the structure of this compound is of particular interest, as studies on related nicotinic acid hydrazides with nitro substituents have shown significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium hygeiajournal.com. The anti-inflammatory potential of such compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Research on other phenoxy acetamide derivatives has also demonstrated anti-inflammatory and analgesic activities nih.gov. The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokine production. For instance, novel naproxen derivatives have been shown to block the activation of the NF-κB signaling pathway and the NLRP3 inflammasome jst.go.jp.

Table 3: Anti-inflammatory Activity of Related Hydrazide Derivatives

| Compound Class | Activity Metric | Standard Drug | Reference |

| Nicotinic Acid Hydrazides (with NO2) | % Inhibition: 35.73 - 37.29 | Diclofenac Sodium | hygeiajournal.com |

| Indole Acetohydrazide Derivatives | % Inhibition: up to 63.69 | Indomethacin | mdpi.com |

| p-Nitrophenyl Hydrazones | Superior to celecoxib and piroxicam after 4.5h | Celecoxib, Piroxicam | researchgate.net |

Anticancer Research Frameworks and Proliferation Inhibition

The anticancer potential of hydrazide-hydrazone derivatives is an active area of research. These compounds have been reported to exhibit inhibitory effects against various cancer cell lines nih.govmdpi.com. For instance, studies on benzothiazine-based acetohydrazides have demonstrated anticancer activity against human oral, breast, and liver carcinoma cell lines researchgate.net.

The presence of a nitrophenyl group, as in this compound, can contribute to the anticancer activity. Research on acetamide derivatives with a nitrophenoxy moiety has shown anticancer effects against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines nih.gov. The proposed mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation. For example, quinaldehyde o-nitrobenzoylhydrazone has been shown to sensitize HepG2 cells to anti-cancer drugs mdpi.com.

Table 4: Anticancer Activity of Related Acetohydrazide and Acetamide Derivatives

| Compound Class | Cancer Cell Line(s) | Activity | Reference |

| Benzothiazine Acetohydrazides | KB, MCF-7, A549, Hep-G2 | Active | researchgate.net |

| 2-(substituted phenoxy) Acetamides | MCF-7, SK-N-SH | Active | nih.gov |

| Hydrazide-Hydrazone Derivatives | MCF-7, NCI-H460, SF-268 | High inhibitory effects | mdpi.com |

Enzyme Inhibition Studies Beyond Antimicrobial Targets

Beyond their antimicrobial applications, derivatives of this compound have been investigated for their ability to inhibit other enzymes of therapeutic importance. For example, phenoxyacetohydrazide Schiff bases have been identified as inhibitors of β-glucuronidase, an enzyme implicated in certain diseases mdpi.com.

Furthermore, research into organotin(IV) derivatives of 4-fluorophenoxyacetic acid has demonstrated inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX) . Two new hydrazone compounds, N′-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N′-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, have shown strong urease inhibitory activities with IC50 values of 8.4 and 20.2 μM, respectively researchgate.net. This suggests that the broader class of phenoxy acetohydrazide derivatives has the potential to modulate the activity of various enzymes, opening avenues for the development of novel therapeutic agents for a range of conditions.

Beta-Glucuronidase Inhibition Studies

Derivatives of phenoxyacetohydrazide have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in the development of various diseases and the adverse effects of certain drugs. nih.govnih.gov The inhibitory potential of these compounds is significantly influenced by the nature and position of substituents on the benzylidene phenyl ring. researchgate.net

Research has demonstrated that the presence and placement of specific functional groups are critical for potent β-glucuronidase inhibition. researchgate.net For instance, a phenoxyacetohydrazide Schiff base derivative featuring an ortho-nitro group on the phenyl ring exhibited significant inhibitory activity, with an IC50 value of 9.47 ± 0.16 µM. researchgate.net In contrast, a closely related derivative with a meta-nitro group was found to be inactive, highlighting the structural sensitivity of the enzyme's active site. researchgate.net This finding underscores the hypothesis that a suitable group at a specific position on the benzylidine part of the molecule is a prerequisite for effective inhibition. researchgate.net The standard inhibitor used for comparison in these studies was D-saccharic acid-1,4-lactone, which showed an IC50 value of 48.4 ± 1.25 µM. researchgate.net

Table 1: β-Glucuronidase Inhibition Data

| Compound | Substituent Position | IC50 (µM) |

|---|---|---|

| Phenoxyacetohydrazide Derivative | ortho-nitro | 9.47 ± 0.16 |

| Phenoxyacetohydrazide Derivative | meta-nitro | Inactive |

| D-saccharic acid-1,4-lactone (Standard) | N/A | 48.4 ± 1.25 |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for managing neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net The core structure of hydrazide-hydrazones has been explored for its potential as a cholinesterase inhibitor. nih.govupce.cz Specifically, compounds containing nitrophenyl groups have been noted for their potential to inhibit both AChE and BChE. researchgate.net

Studies on related benzohydrazide derivatives have shown dual inhibition of both enzymes. upce.cz For example, a series of 2-benzoylhydrazine-1-carboxamides demonstrated IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. upce.cz In some cases, the inhibitory potency of these synthetic compounds against AChE was comparable to or even better than that of the established drug rivastigmine. nih.govupce.cz Molecular docking studies suggest that these inhibitors likely act non-covalently, occupying the active cavity of the enzymes near the catalytic triad. nih.govupce.cz The inhibition mechanism is thought to involve the anionic subsite of the enzymes. nih.gov

Urease and Glucosidase Inhibition Mechanisms

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of ulcers and other conditions caused by urease-producing bacteria. nih.gov Hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide have demonstrated potent urease inhibitory activity. nih.govresearchgate.net Two specific derivatives, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, showed strong inhibition with IC50 values of 8.4 µM and 20.2 µM, respectively. nih.govresearchgate.net These values are significantly lower than that of the standard urease inhibitor acetohydroxamic acid (IC50 = 37.0 µM), indicating a higher potency. researchgate.net

The mechanism of urease inhibition often involves the interaction of the inhibitor with the two nickel ions in the enzyme's active site. nih.govresearchgate.net It is proposed that functional groups with electronegative atoms like oxygen and nitrogen can act as ligands, chelating the nickel ions and disrupting the enzyme's catalytic function. researchgate.net The flexibility of the inhibitor molecule may also play a role in its ability to effectively bind to the active site. researchgate.net

Table 2: Urease Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 |

| Acetohydroxamic acid (Standard) | 37.0 |

Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes. acs.org They function by delaying the absorption of carbohydrates from the intestine, which helps to suppress the increase in blood glucose levels after a meal. acs.org While direct studies on this compound derivatives as glucosidase inhibitors are not extensively detailed in the provided context, the investigation of related heterocyclic compounds is an active area of research for developing new antidiabetic agents.

Antidiabetic Activity Investigations and Hypoglycemic Effects

The search for new hypoglycemic agents is a major focus in diabetes research. researchgate.net Thiazolidinediones are a class of antidiabetic drugs that act as insulin sensitizers. researchgate.netresearchgate.net Research has been conducted on novel acetamide derivatives that incorporate a phenoxy moiety, a structure related to this compound. researchgate.net

Studies involving animal models, such as alloxan-induced diabetic mice, are used to evaluate the hypoglycemic activity of new compounds. researchgate.net These investigations have shown that some synthesized derivatives can produce a significant reduction in blood glucose levels. researchgate.netnih.gov The mechanism of action for many antidiabetic agents involves improving insulin sensitivity in tissues like the liver, muscle, and fat. researchgate.net Furthermore, compounds that demonstrate antiglycation properties may be beneficial in reducing long-term diabetic complications. researchgate.netmdpi.com In vivo studies often assess both antihyperglycemic (glucose-lowering in diabetic states) and hypoglycemic (glucose-lowering in normal states) effects to determine the compound's potential and safety profile. nih.gov

Antioxidant Activity Research

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a significant research area. researchgate.netnih.gov The antioxidant potential of compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. acs.orgnih.gov

The presence of a nitro group on a benzene ring, as seen in this compound, is considered important for antioxidant activity. researchgate.net Studies on various nitrobenzaldehyde and 5-nitro-benzimidazole derivatives have shown good antioxidant capacity, with some compounds exhibiting higher activity than the standard antioxidant, ascorbic acid. researchgate.net The hydrazide and hydrazone moieties are also common features in molecules investigated for their antioxidant properties. nih.govresearchgate.net The mechanism of action for these compounds involves neutralizing reactive oxygen species (ROS) and suppressing oxidative stress. nih.gov

Investigation as Biological Probes and Research Tools

Compounds that exhibit potent and selective inhibition of specific enzymes can serve as valuable biological probes and research tools. Given that derivatives of this compound have shown potent inhibition against enzymes like β-glucuronidase and urease, they hold potential for such applications.

For example, β-glucuronidase has been identified as a potential biomarker for diagnosing various conditions, including infections and certain types of cancer, due to its increased expression in disease states. nih.gov Potent and selective inhibitors of this enzyme could be used in research to study the role of β-glucuronidase in the pathology of these diseases. Similarly, urease inhibitors are crucial for investigating the mechanisms of bacterial infections, such as those caused by Helicobacter pylori. The development of effective inhibitors is essential for creating new anti-ulcer drugs. researchgate.net While not yet established as standard probes, the specific inhibitory activities of these acetohydrazide derivatives make them promising candidates for further investigation as tools in biomedical research.

Structure Activity Relationship Sar Elucidation for 2 4 Methyl 2 Nitrophenoxy Acetohydrazide Analogues

Impact of Substituent Modifications on Biological Profiles

Influence of Arylidene and Nitro Group Derivatization

The conversion of the terminal hydrazide group into an N-acyl hydrazone (also known as an arylidene acetohydrazide or a Schiff base) is a common and effective strategy for generating a wide array of biologically active compounds. nih.govmdpi.com This is achieved by condensing the parent hydrazide with various substituted aromatic aldehydes. This derivatization introduces a new aromatic ring and an azomethine linkage (-N=CH-), which significantly influences the molecule's steric and electronic properties. Studies on related N'-arylidene-2-phenoxy acetohydrazide series have demonstrated that these modifications can lead to potent anti-inflammatory agents. nih.govnih.gov For instance, the introduction of a 4-chlorobenzylidene group on a 2-(2-phenoxyphenyl) acetohydrazide core resulted in significant in vivo anti-inflammatory activity. nih.gov Similarly, novel N'-arylidene-2-[(4-nitrophenyl)piperazin-1-yl]acetohydrazide derivatives have been synthesized and investigated for their anticancer properties. eurekaselect.com

Halogenation and Alkyl Substitution Effects on Activity

The introduction of halogen atoms and alkyl groups onto the terminal aryl ring of N'-arylidene derivatives serves as a powerful tool for fine-tuning biological activity. Halogens such as chlorine, bromine, and fluorine can modulate a compound's lipophilicity, membrane permeability, and electronic character, thereby affecting target interaction and pharmacokinetic properties. mdpi.com

| Compound ID | Halogen Substitution (Phenoxy Ring) | Alkyl Substitution (Phenyl Ring) | IC₅₀ (µM) |

|---|---|---|---|

| 2c | 4-Bromo | 4-Methyl | 1.52 |

| 2f | 4-Chloro | 4-Methyl | 1.87 |

Alkyl substitutions also play a significant role in defining the SAR. The size, shape, and position of alkyl groups can influence binding affinity and selectivity for a biological target. In the development of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists, the nature of the alkyl group was a key factor in optimizing potency. nih.gov For 2-(4-methyl-2-nitrophenoxy)acetohydrazide analogues, substitutions on the terminal arylidene ring would similarly be expected to modulate activity.

Exploration of Core Structure Alterations and Pharmacological Potential

While much of the research has focused on peripheral substitutions, alterations to the central 2-(phenoxy)acetohydrazide core are also a key area of investigation. The hydrazide-hydrazone moiety (-CONH-N=CH-) itself is recognized as a versatile pharmacophore present in compounds with a wide range of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov The structural integrity of this linker region is often essential for activity.

Modifications could involve replacing the ether oxygen with a sulfur atom (thioether) or an amino group, or altering the length of the acetyl linker. For example, a series of compounds based on a 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide core was synthesized, demonstrating that complex modifications to the core structure can yield potent antibacterial and enzyme inhibitory activities. scielo.br Such changes would fundamentally alter the geometry, flexibility, and hydrogen-bonding capacity of the molecule, leading to different pharmacological profiles. However, extensive research specifically detailing these core alterations for the this compound family is not widely documented, indicating that much of the pharmacological potential remains centered on the established phenoxyacetohydrazide scaffold.

Identification of Key Pharmacophoric Features for Target Interaction

Based on the SAR of this and related series, a general pharmacophore model can be proposed. The key features essential for biological activity likely include:

The 4-methyl-2-nitrophenyl moiety: This group acts as a primary recognition element. The nitro group's electron-withdrawing properties and the methyl group's steric and electronic contributions are critical for orienting the molecule within a target's binding site.

The acetohydrazide linker: This flexible linker connects the two aromatic systems. The carbonyl oxygen and the N-H groups can act as crucial hydrogen bond donors and acceptors, forming key interactions with target residues.

The azomethine proton and N-acyl hydrazone system: In arylidene derivatives, the -NHN=CH- proton and the conjugated system formed are vital for activity. nih.gov This planar region enhances molecular rigidity and provides additional points for hydrogen bonding and hydrophobic interactions.

A terminal substituted aryl ring: This component, introduced via condensation with an aldehyde, occupies a secondary binding pocket. Substituents on this ring (halogens, alkyls, etc.) are responsible for fine-tuning the potency, selectivity, and pharmacokinetic properties of the analogue.

Synergistic Application of Computational and Experimental SAR Approaches

The integration of computational chemistry with experimental synthesis and biological testing provides a powerful, synergistic approach to elucidating SAR. Molecular docking studies on analogous structures have been used to predict and rationalize the binding modes of active compounds. For instance, docking studies of halogenated phenoxychalcones into the active site of p38α mitogen-activated protein kinase (MAPK) helped to explain their cytotoxic effects, revealing key interactions with the enzyme's active site. nih.govnih.gov

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also increasingly used to prioritize which analogues to synthesize, helping to eliminate compounds with potentially poor pharmacokinetic profiles early in the discovery process. mdpi.com For the this compound series, such a combined approach would be invaluable. Experimental data from synthesized analogues can be used to build and refine quantitative structure-activity relationship (QSAR) models, which in turn can predict the activity of novel, unsynthesized derivatives, thereby guiding future synthetic efforts in a more efficient and targeted manner.

Derivatization Strategies and Applications in Medicinal Chemistry Research for 2 4 Methyl 2 Nitrophenoxy Acetohydrazide

Synthesis of Novel Acetohydrazone Derivatives (Schiff Bases)

The hydrazide functional group in 2-(4-Methyl-2-nitrophenoxy)acetohydrazide is highly reactive towards aldehydes and ketones, leading to the formation of acetohydrazones, commonly known as Schiff bases. This condensation reaction is a cornerstone in the derivatization of this molecule. The general synthesis involves reacting the acetohydrazide with a variety of substituted aldehydes or ketones in a suitable solvent, often with catalytic amounts of acid. nih.gov

This reaction is highly versatile, allowing for the introduction of a wide range of substituents into the final molecule, which in turn modulates its biological activity. The resulting Schiff bases, characterized by the azomethine group (-C=N-), are known to possess a broad spectrum of pharmacological effects. nih.gov

Table 1: Examples of Schiff Base Synthesis from Related Phenoxy Acetohydrazides This table is illustrative of the general reaction and not specific to this compound due to a lack of specific examples in the literature.

| Starting Hydrazide | Aldehyde/Ketone | Resulting Schiff Base | Reference |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate | Aniline | Alkyl 2-(4-nitro-2-(((phenyl)imino)methyl)phenoxy)alkanoate | nih.gov |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate | 4-Methoxyaniline | Alkyl 2-(2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenoxy)alkanoate | nih.gov |

Development of Fused Heterocyclic Systems from Hydrazide Precursors

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, which are prominent in many biologically active compounds.

Oxadiazole Synthesis and Related Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be readily synthesized from acetohydrazide precursors. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization. ijper.org This reaction proceeds through a dithiocarbazate intermediate, which upon heating, cyclizes to form the 5-substituted-1,3,4-oxadiazole-2-thiol.

For a closely related compound, 2-(4-nitrophenoxy)acetohydrazide, this method has been used to produce 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol. ijper.org The resulting thiol can be further functionalized to generate a library of diverse oxadiazole derivatives. Other synthetic routes to 1,3,4-oxadiazoles include the dehydrative cyclization of diacylhydrazines using reagents like phosphorus oxychloride. nih.gov

Triazole Synthesis and Analogues

The acetohydrazide moiety is also a key starting material for the synthesis of 1,2,4-triazole (B32235) derivatives. One established method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be cyclized under basic conditions, typically using sodium hydroxide or potassium carbonate, to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net

Research on compounds containing the 4-methyl-2-nitrophenyl moiety has demonstrated their utility in forming triazole-based thiosemicarbazone derivatives. mdpi.com Similarly, derivatives of 4-nitrophenoxy compounds have been used to synthesize 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones, highlighting the applicability of this synthetic strategy. researchgate.net

Exploration of Bi-Heterocyclic Scaffolds for Enhanced Activity

The synthesis of oxadiazole and triazole derivatives from this compound inherently leads to the creation of bi-heterocyclic scaffolds. These molecules, which link the substituted phenoxy ring to a newly formed heterocyclic ring (oxadiazole or triazole), are of significant interest in medicinal chemistry. The combination of two or more heterocyclic moieties in a single molecule can lead to compounds with enhanced biological activity or novel pharmacological profiles.

For instance, the synthesis of 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol results in a molecule containing both a nitrophenoxy group and an oxadiazole ring, connected by a methylene bridge. ijper.org Further derivatization of the thiol group can introduce additional cyclic structures, expanding the chemical space for drug discovery.

Role in Lead Compound Identification and Optimization in Drug Discovery Research

This compound serves as a pivotal building block in the generation of compound libraries for high-throughput screening in drug discovery. The derivatization strategies outlined above allow for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Once a lead compound is identified, the same derivatization strategies can be employed for lead optimization. nih.gov This process involves fine-tuning the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The versatility of the acetohydrazide precursor makes it an invaluable tool in this iterative process of drug design and development. The resulting oxadiazole and triazole derivatives are known to exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry research. scielo.brmdpi.com

Emerging Research Directions and Future Prospects for 2 4 Methyl 2 Nitrophenoxy Acetohydrazide Studies

Development of Advanced and Sustainable Synthetic Methodologies

The conventional synthesis of acetohydrazide derivatives typically involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.govrasayanjournal.co.innih.gov For 2-(4-Methyl-2-nitrophenoxy)acetohydrazide, this would likely involve the initial synthesis of an ester, such as ethyl 2-(4-methyl-2-nitrophenoxy)acetate, followed by hydrazinolysis.

Future research is expected to focus on developing more advanced and sustainable "green" synthetic routes. These methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com Promising approaches include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of hydrazide and hydrazone derivatives. scirp.org

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key principle of green chemistry. Grinding techniques using catalysts like L-proline have shown success in the synthesis of similar hydrazide derivatives. mdpi.comresearchgate.net

Catalytic Approaches: The use of eco-friendly and reusable catalysts can enhance the sustainability of the synthesis process. researchgate.net

The development of such methodologies will be crucial for the efficient and environmentally responsible production of this compound for further research and potential applications.

Discovery and Validation of Novel Biological Targets

The biological activity of phenoxyacetic acid derivatives is well-documented, with applications ranging from pharmaceuticals to agrochemicals. jetir.orgnih.gov For this compound, the identification of its specific biological targets is a key area for future investigation. Based on the activities of structurally related compounds, several potential targets can be hypothesized:

Enzyme Inhibition: Hydrazone derivatives have shown inhibitory activity against a variety of enzymes. nih.gov Phenoxyacetohydrazide Schiff bases, for instance, have been identified as inhibitors of β-glucuronidase. mdpi.com Related nitrophenyl hydrazones have been investigated as multi-target inhibitors of enzymes like COX-2 and 5-LOX, which are involved in inflammation. chemrxiv.orgchemrxiv.org

Receptor Interaction: Certain phenoxyacetic acid derivatives have been identified as agonists for receptors such as the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

Herbicidal Action: Phenoxyacetic acids are a well-known class of herbicides. mdpi.com Their mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

Future research will likely involve target-based screening and molecular docking studies to identify and validate the specific proteins and pathways with which this compound interacts.

Integration of High-Throughput Screening and Omics Technologies in Compound Evaluation

To efficiently explore the biological potential of this compound, modern high-throughput screening (HTS) and "omics" technologies will be indispensable.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a variety of biological targets. nih.govnih.gov In the context of this compound, HTS can be employed to:

Screen for activity against a wide range of enzymes and receptors to identify potential therapeutic or agrochemical leads. pharmasalmanac.com

Evaluate the compound's effects on whole organisms in a miniaturized format, which is particularly relevant for agrochemical research. nih.gov

Assess cytotoxicity against various cell lines to determine potential therapeutic applications or toxicity concerns. jetir.org

Omics Technologies provide a comprehensive understanding of the molecular changes within an organism in response to a chemical compound. nih.gov These technologies include:

Genomics: To identify genetic factors that may influence the sensitivity of an organism to the compound.

Transcriptomics: To study how the compound alters gene expression.

Proteomics: To analyze changes in protein levels and modifications. researchgate.net

Metabolomics: To investigate the compound's impact on the metabolic profile of an organism. nih.gov

The integration of HTS and omics will enable a systems-level understanding of the biological effects of this compound, facilitating the identification of its mechanism of action and potential applications. nih.govnih.gov

Applications in Agrochemical Research and Plant Protection

The structural similarity of this compound to known phenoxyacetic acid herbicides suggests significant potential in the field of agrochemical research. mdpi.comgoogle.comwipo.int Future investigations in this area are likely to focus on:

Herbicidal Activity: Screening the compound for its effectiveness against a range of weed species, particularly broadleaf weeds, which are common targets for phenoxy herbicides. mdpi.com

Plant Growth Regulation: Nitrophenolate compounds are known to act as plant growth regulators, enhancing growth and improving crop performance. kajay-remedies.com The potential of this compound to modulate plant growth and development warrants investigation.

Fungicidal and Insecticidal Properties: While the primary expectation is for herbicidal activity, the broad biological activity of hydrazone derivatives suggests that screening for fungicidal and insecticidal properties could also be fruitful. hygeiajournal.com

The development of novel agrochemicals is crucial for global food security, and this compound represents a candidate for the discovery of new and effective plant protection agents. lifechemicals.com

Q & A

Q. What are the common synthetic routes for 2-(4-Methyl-2-nitrophenoxy)acetohydrazide and its derivatives?

The synthesis typically involves:

- Step 1 : Condensation of ethyl 2-(4-methyl-2-nitrophenoxy)acetate with hydrazine hydrate under reflux in ethanol (6–8 hours), yielding the acetohydrazide core .

- Step 2 : Subsequent Schiff base formation by reacting the hydrazide with aromatic aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform with catalytic acetic acid (5 hours reflux) .

- Purification : Recrystallization from methanol or ethanol (70–90% yields) .

Key considerations : Monitor reaction progress via TLC and optimize solvent ratios to minimize byproducts.

Q. How is the purity and structural integrity of synthesized derivatives validated?

Q. What preliminary biological screening methods are used for this compound class?

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values) and reducing power assay (absorbance at 700 nm) .

- Antimicrobial activity : Agar diffusion method against Gram-negative (e.g., E. coli) and Gram-positive bacteria (minimum inhibitory concentration, MIC) .

- Antiviral screening : Plaque reduction assays (e.g., against HAV) to determine IC₅₀ and therapeutic index (TI) values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Case study :

- Antioxidant activity : Substitution with 4-methylbenzylidene enhances DPPH scavenging (IC₅₀ = 12.5 µM), while pyridinyl groups reduce activity .

- Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂) improve MIC values against Xanthomonas campestris (MIC = 8 µg/mL) .

- Negative effects : Bulky substituents (e.g., 3-nitrobenzylidene) may sterically hinder target binding, reducing actoprotective effects .

Methodological tip : Use QSAR models to predict substituent effects on activity .

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR)?

- Example : Discrepancies in reported antibacterial activity of similar acetohydrazides were resolved via:

- Single-crystal X-ray diffraction : Orthorhombic (P2₁2₁2₁) crystal system with H-bonding networks stabilizing the active conformation .

- SHELX refinement : Validate molecular geometry (R-factor < 0.05) and intermolecular interactions (e.g., π-π stacking) critical for binding .

Software tools : SHELXL for refinement, ORTEP-3 for visualizing thermal ellipsoids .

Q. What strategies mitigate low solubility in pharmacological assays?

- Approach 1 : Derivatization with polar groups (e.g., -OH, -OCH₃) improves aqueous solubility.

- Approach 2 : Formulation as nanoparticles (e.g., PEGylated liposomes) enhances bioavailability .

- Analytical validation : Use HPLC (C18 column, methanol/water mobile phase) to quantify solubility changes post-modification .

Q. How can conflicting data in enzyme inhibition studies be addressed?

- Case study : Contradictory MAO inhibition results for benzylidene-substituted derivatives:

- Hypothesis : Differential binding to MAO-A vs. MAO-B isoforms.

- Validation : Isoform-specific assays (fluorometric MAO Activity Assay Kit) and molecular docking (AutoDock Vina) to compare binding energies .

- Result : 4-Chlorobenzylidene derivatives show MAO-B selectivity (Ki = 0.8 µM) due to hydrophobic pocket interactions .

Methodological Best Practices

Q. Table 1. Key Analytical Parameters for Characterization

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Unreacted hydrazine | Excess reagent | Neutralize with dilute HCl |

| Oxidized hydrazide | Prolonged reflux in air | Use inert atmosphere (N₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。